molecular formula C16H20N2S2 B14320393 Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis- CAS No. 109334-45-4

Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-

Cat. No.: B14320393
CAS No.: 109334-45-4
M. Wt: 304.5 g/mol
InChI Key: VJWZMJMBRUMSAY-UHFFFAOYSA-N
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Description

Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is an organic compound with a complex structure that includes benzenethiol groups linked by a 1,2-ethanediylbis(methylimino) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- typically involves the reaction of benzenethiol with a suitable diamine, such as 1,2-diaminoethane, under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully monitored to ensure consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The benzenethiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol: A simpler thiol compound with similar reactivity but lacking the ethylenediylbis(methylimino) bridge.

    2,2’-[1,2-Ethanediylbis(thio)]bis-: A related compound with sulfur atoms instead of nitrogen in the bridging group.

Uniqueness

Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is unique due to its specific structural features, including the ethylenediylbis(methylimino) bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

109334-45-4

Molecular Formula

C16H20N2S2

Molecular Weight

304.5 g/mol

IUPAC Name

2-[methyl-[2-(N-methyl-2-sulfanylanilino)ethyl]amino]benzenethiol

InChI

InChI=1S/C16H20N2S2/c1-17(13-7-3-5-9-15(13)19)11-12-18(2)14-8-4-6-10-16(14)20/h3-10,19-20H,11-12H2,1-2H3

InChI Key

VJWZMJMBRUMSAY-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C1=CC=CC=C1S)C2=CC=CC=C2S

Origin of Product

United States

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